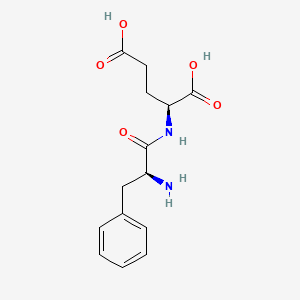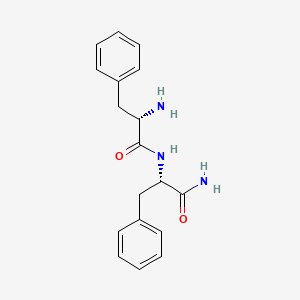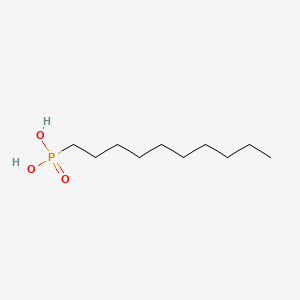
Acide décylphosphonique
Vue d'ensemble
Description
L’acide décylphosphonique, également connu sous le nom d’acide n-décylphosphonique, est un composé organophosphoré de formule moléculaire C10H23O3P. Il se caractérise par un groupe décyle (une chaîne alkyle à dix atomes de carbone) attachée à un groupe acide phosphonique. Ce composé est amphiphile, c’est-à-dire qu’il possède à la fois des propriétés hydrophobes (qui repoussent l’eau) et hydrophiles (qui attirent l’eau), ce qui le rend utile dans diverses applications telles que les tensioactifs et les inhibiteurs de corrosion .
Applications De Recherche Scientifique
L’acide décylphosphonique a une large gamme d’applications en recherche scientifique :
Biologie : Sa nature amphiphile le rend utile dans l’étude des protéines membranaires et des bicouches lipidiques.
Mécanisme D'action
Le mécanisme d’action de l’acide décylphosphonique est principalement basé sur ses propriétés amphiphiles. Le groupe décyle hydrophobe interagit avec les surfaces non polaires, tandis que le groupe acide phosphonique hydrophile interagit avec les surfaces polaires. Cette double interaction lui permet de former des monocouches stables sur les surfaces, offrant une protection contre la corrosion et améliorant la stabilité des émulsions .
Composés Similaires :
- Acide octylphosphonique
- Acide dodécylphosphonique
- Acide hexadécylphosphonique
- Acide butylphosphonique
Comparaison : L’this compound est unique en raison de sa longueur de chaîne spécifique, qui offre un équilibre optimal entre les propriétés hydrophobes et hydrophiles. Comparé aux composés à chaîne plus courte comme l’acide butylphosphonique, l’this compound offre une meilleure couverture de surface et une meilleure stabilité. Les composés à chaîne plus longue comme l’acide hexadécylphosphonique peuvent fournir plus d’interactions hydrophobes mais peuvent être moins solubles dans les solutions aqueuses .
Analyse Biochimique
Biochemical Properties
It is known that its amphiphilic structure, consisting of both non-polar organic hydrophobic groups and anionic hydrophilic groups, allows it to behave as a surfactant . This suggests that Decylphosphonic acid may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Its ability to form a self-assembled monolayer suggests that it may influence cell function by modifying the cell surface
Molecular Mechanism
It is known to form a self-assembled monolayer, which suggests that it may interact with biomolecules at the molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide décylphosphonique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de Michaelis-Arbuzov, dans laquelle un phosphite de trialkyle réagit avec un halogénure d’alkyle pour former un phosphonate d’alkyle, qui est ensuite hydrolysé pour donner l’acide phosphonique. Une autre méthode est la réaction de Michaelis-Becker, qui implique la réaction d’un phosphite de dialkyle avec un halogénure d’alkyle .
Méthodes de production industrielle : Dans les milieux industriels, l’this compound est souvent produit par la désalkylation de phosphonates de dialkyle en conditions acides, telles que l’utilisation d’acide chlorhydrique, ou par la procédure de McKenna, qui implique le bromotriméthylsilane suivi de la méthanolyse . Ces méthodes sont préférées en raison de leur rendement et de leur efficacité élevés.
Analyse Des Réactions Chimiques
Types de réactions : L’acide décylphosphonique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide phosphonique peut être oxydé pour former des dérivés d’acide phosphonique.
Réduction : Les réactions de réduction peuvent convertir le groupe acide phosphonique en dérivés de phosphine.
Substitution : Les atomes d’hydrogène du groupe acide phosphonique peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle dans des conditions basiques ou acides.
Principaux produits :
Oxydation : Dérivés d’acide phosphonique.
Réduction : Dérivés de phosphine.
Substitution : Phosphonates d’alkyle ou d’acyle.
Comparaison Avec Des Composés Similaires
- Octylphosphonic acid
- Dodecylphosphonic acid
- Hexadecylphosphonic acid
- Butylphosphonic acid
Comparison: Decyl-phosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. Compared to shorter-chain compounds like butylphosphonic acid, decyl-phosphonic acid offers better surface coverage and stability. Longer-chain compounds like hexadecylphosphonic acid may provide more hydrophobic interactions but can be less soluble in aqueous solutions .
Propriétés
IUPAC Name |
decylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISOJKASMITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064497 | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6874-60-8 | |
| Record name | Decylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decylphosphonic acid strongly chemisorbs onto metal oxide surfaces, such as aluminum oxide and titanium dioxide, through its phosphonic acid head group. This interaction typically involves the formation of strong covalent bonds, specifically a bidentate or tridentate bonding configuration between the phosphonic acid group and the metal oxide. [] This leads to the formation of well-ordered, densely packed self-assembled monolayers (SAMs) with hydrophobic properties. [] These DPA-modified surfaces exhibit altered wettability, friction, adhesion, and corrosion resistance. []
A: Yes, decylphosphonic acid can displace pre-existing molecules on metal oxide surfaces. For instance, in dye-sensitized solar cells, DPA can replace some dye molecules on the TiO2 surface, impacting the overall device performance. [] The extent of displacement depends on factors like the relative binding affinities of the molecules and the concentration of DPA. []
ANone: The molecular formula of decylphosphonic acid is C10H23O3P. Its molecular weight is 222.28 g/mol.
ANone: Various techniques are employed, including:
- X-ray photoelectron spectroscopy (XPS): This technique is used to confirm the presence of decylphosphonic acid on surfaces and to analyze its elemental composition and chemical state. [, ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify the characteristic vibrational modes of DPA molecules, confirming their presence and providing insights into their bonding configurations on the surface. [, ]
- Atomic force microscopy (AFM): AFM allows researchers to visualize the surface morphology and roughness of DPA-modified materials, assessing the quality and uniformity of the SAMs. [, ]
- Solid-state nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecular structure, conformation, and dynamics of DPA molecules within the self-assembled monolayers on surfaces. [, ]
ANone: DPA SAMs on metal oxides demonstrate notable stability under various conditions:
- Thermal Stability: The thermal stability depends on the substrate and specific DPA derivative used. For example, some DPA-based dental adhesives exhibit good thermal stability during polymerization processes. []
ANone: DPA finds applications in:
- Corrosion Protection: DPA-modified aluminum surfaces show enhanced corrosion resistance, making them suitable for micro-/nano-electromechanical systems (MEMS/NEMS) and other applications requiring durable surfaces. [, ]
- Dental Adhesives: DPA derivatives, due to their hydrolytic stability, are used in dental adhesive formulations to ensure strong bonding between dental materials and tooth structures. [, ]
ANone: While decylphosphonic acid is not typically known for strong catalytic activities like traditional catalysts, its presence can influence reaction pathways and product selectivity in specific cases. Research on the catalytic properties of DPA is limited compared to its surface modification applications.
ANone: Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo simulations, help researchers understand:
- Adsorption Mechanisms: These simulations provide insights into the adsorption geometries and energies of DPA on various surfaces, elucidating the preferred binding modes and the strength of the interaction. []
ANone: The alkyl chain length in phosphonic acids, such as decylphosphonic acid, significantly influences their properties:
- Hydrophobicity: Longer alkyl chains lead to increased hydrophobicity of the resulting SAMs on surfaces. For example, surfaces modified with octadecylphosphonic acid exhibit higher water contact angles compared to those modified with decylphosphonic acid. []
ANone: Incorporating a perfluoroalkyl chain, as in 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP), significantly alters the properties compared to alkylphosphonic acids like DPA:
- Enhanced Hydrophobicity: Perfluoroalkyl chains impart a much higher degree of hydrophobicity to surfaces due to the low surface energy of fluorocarbons. [] PFDP-modified surfaces exhibit larger water contact angles and lower surface energies compared to DPA-modified surfaces.
- Chemical and Thermal Stability: Perfluoroalkyl chains generally enhance the chemical and thermal stability of the SAMs due to the strong C-F bond strength and inert nature of fluorocarbons. []
A:
- Salt Formation: Converting decylphosphonic acid into its amine salts enhances its solubility in water and improves its compatibility with aqueous formulations, which is particularly useful for applications like cutting fluids. []
ANone: While decylphosphonic acid is not as acutely toxic as some other organophosphorus compounds, it's essential to follow safety guidelines:
ANone: Several alternatives exist, each with its own set of properties and advantages:
- Other Alkylphosphonic Acids: Varying the alkyl chain length offers a range of hydrophobicities. For instance, octadecylphosphonic acid (ODP) provides higher hydrophobicity compared to DPA. []
- Perfluoroalkylphosphonic Acids: For applications demanding high hydrophobicity and chemical stability, perfluoroalkylphosphonic acids like PFDP are suitable alternatives. []
- Silane Coupling Agents: Silanes like perfluorodecyldimethylchlorosilane (PFMS) offer comparable surface modification capabilities, especially on metal oxide surfaces. []
ANone: Recycling and waste management strategies for DPA and DPA-modified materials are an active area of research. Some potential approaches include:
ANone: A combination of experimental and computational tools are employed:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
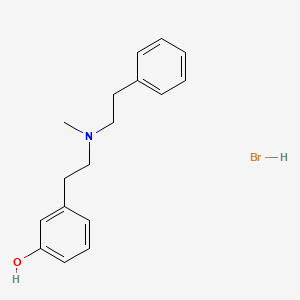
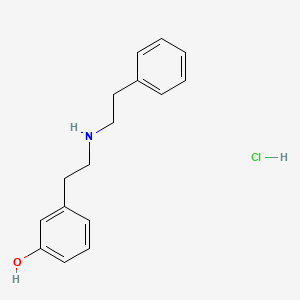
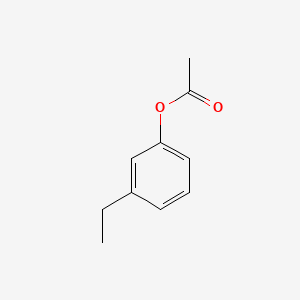

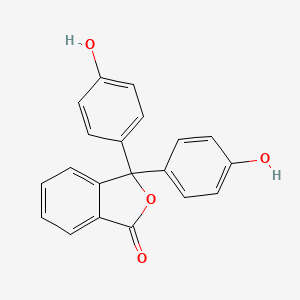
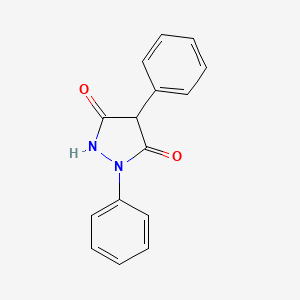
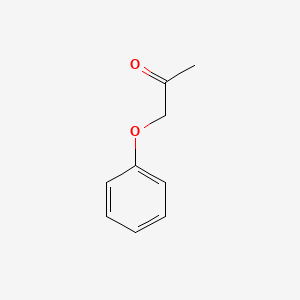
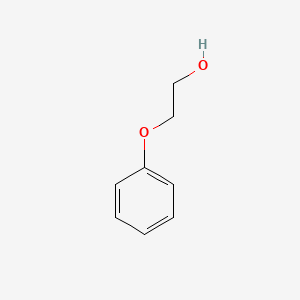
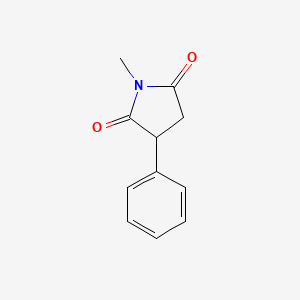
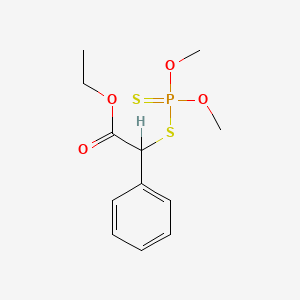
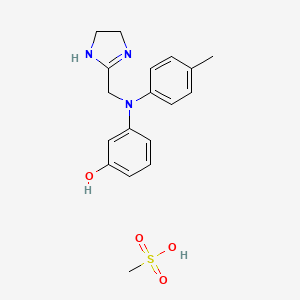
![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
